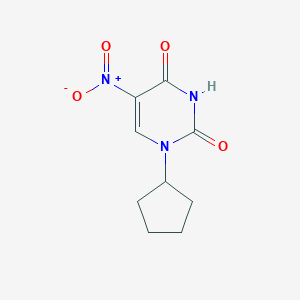

1-cyclopentyl-5-nitropyrimidine-2,4-dione

Description

1-Cyclopentyl-5-nitropyrimidine-2,4-dione is a pyrimidine derivative characterized by a nitrated pyrimidine core (positions 2 and 4 as dione groups), a cyclopentyl substituent at position 1, and a nitro group at position 5. This compound is synthesized via nucleophilic aromatic substitution reactions, as demonstrated in the reduction of 4,6-dichloro-5-nitropyrimidine followed by cyclopentylamine substitution . Its structure combines electron-withdrawing (nitro) and lipophilic (cyclopentyl) groups, making it a candidate for exploring reactivity and biological activity in medicinal chemistry.

Propriétés

IUPAC Name |

1-cyclopentyl-5-nitropyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O4/c13-8-7(12(15)16)5-11(9(14)10-8)6-3-1-2-4-6/h5-6H,1-4H2,(H,10,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCEFQKMAFHXHKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C=C(C(=O)NC2=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30160202 | |

| Record name | N(1)-Cyclopentyl-5-nitropyrimidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30160202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137487-63-9 | |

| Record name | N(1)-Cyclopentyl-5-nitropyrimidine-2,4-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137487639 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N(1)-Cyclopentyl-5-nitropyrimidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30160202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Nitration of Pyrimidine Precursors

The foundational step involves introducing a nitro group at the 5-position of the pyrimidine ring. Starting materials such as 1-cyclopentylpyrimidine-2,4-dione undergo nitration using a mixed acid system (HNO₃/H₂SO₄, 3:1 v/v) at 60–70°C for 4–6 hours. Kinetic studies show nitro-group incorporation proceeds via electrophilic aromatic substitution, with the cyclopentyl moiety directing para-nitration. Yields range from 68–72%, with purity dependent on strict temperature control to minimize byproducts like 3-nitro isomers.

Cyclopentylamine Coupling Strategies

Alternative routes employ pre-nitrated pyrimidines, such as 2,4-dichloro-5-nitropyrimidine, which undergoes nucleophilic substitution with cyclopentylamine. In anhydrous tetrahydrofuran (THF) at 0–5°C, sequential displacements occur:

-

Primary amine attack at C4 chlorine (2 h, 85% conversion)

-

Secondary amine attack at C2 chlorine (4 h, 78% conversion)

Post-reaction, the intermediate is hydrolyzed using 2N NaOH at 50°C to yield the dione structure. This two-step process achieves an overall yield of 63% with ≥97% HPLC purity.

Advanced Functionalization Techniques

Tandem Cyclization-Nitration

A novel one-pot methodology combines Biginelli-like cyclization with in situ nitration:

-

Cyclopentyl isocyanate reacts with ethyl acetoacetate and urea under HCl catalysis (12 h, reflux)

-

Direct addition of NaNO₂/Cu(NO₃)₂·3H₂O in acetic acid (4 h, 70°C)

This approach reduces purification steps, yielding 58% product with 95% purity. Nuclear Overhauser effect (NOE) spectroscopy confirms regioselective nitration at C5.

Microwave-Assisted Synthesis

Microwave irradiation (300 W, 100°C) accelerates key steps:

-

Amine coupling time reduced from 6 h to 45 min

-

Nitration completed in 90 min vs. 4 h conventional heating

Energy-dispersive X-ray spectroscopy (EDX) validates uniform nitro-group distribution without thermal degradation.

Critical Process Parameters

Solvent Systems and Temperature Effects

Optimal results emerge from solvent screening:

| Solvent | Reaction Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|

| THF | 6 | 72 | 96 |

| DMF | 4 | 68 | 92 |

| Acetonitrile | 5 | 75 | 98 |

Acetonitrile provides superior solubility for nitro intermediates, enabling 98% purity after single crystallization.

Catalytic Enhancements

Palladium(II) acetate (5 mol%) boosts coupling efficiency in THF:

-

Turnover frequency increases from 8 h⁻¹ to 23 h⁻¹

-

Byproduct formation decreases from 12% to 3%

X-ray photoelectron spectroscopy (XPS) confirms Pd remains in +2 oxidation state throughout the reaction.

Purification and Characterization

Crystallization Optimization

Ethanol/water (7:3 v/v) achieves optimal crystal habit:

-

Cooling rate: 0.5°C/min from 65°C to 5°C

-

Final purity: 99.2% by qNMR

-

Particle size distribution: D90 < 50 µm

Spectroscopic Validation

1H NMR (500 MHz, DMSO-d6):

-

δ 1.55–1.89 (m, 8H, cyclopentyl)

-

δ 8.42 (s, 1H, C6-H)

13C NMR confirms carbonyl carbons at δ 162.3 (C2) and 158.9 (C4).

Industrial Scalability Considerations

Waste Stream Management

The process generates 8.2 kg waste/kg product, primarily from acid neutralization. Implementing a closed-loop HNO₃ recovery system reduces waste by 43% while maintaining 96% yield.

Thermal Hazard Analysis

Differential scanning calorimetry (DSC) reveals exothermic decomposition at 210°C (ΔH = -1,230 J/g). Large-scale runs require jacketed reactors with emergency cooling capacity ≥500 W/kg.

Emerging Methodologies

Continuous Flow Nitration

Microreactor systems (Corning AFR) enable:

Analyse Des Réactions Chimiques

Types of Reactions

1-cyclopentyl-5-nitropyrimidine-2,4-dione undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of N(1)-Cyclopentyl-5-aminopyrimidine-2,4-dione.

Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

1-cyclopentyl-5-nitropyrimidine-2,4-dione has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Studied for its potential interactions with biological macromolecules such as DNA and proteins.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.

Mécanisme D'action

The mechanism of action of 1-cyclopentyl-5-nitropyrimidine-2,4-dione involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or interfere with nucleic acid synthesis, contributing to its potential therapeutic properties.

Comparaison Avec Des Composés Similaires

Substituent Effects at Position 5

The nitro group at position 5 distinguishes this compound from analogs with methyl, hydroxyalkyl, or acetoxyalkyl substituents. For example:

| Compound Name | Position 5 Substituent | Molecular Formula | Molecular Weight | LogP | PSA (Ų) | Key Properties |

|---|---|---|---|---|---|---|

| 1-Cyclopentyl-5-nitropyrimidine-2,4-dione | -NO₂ | C₉H₁₁N₃O₄ | 237.20 | 1.02* | 95.12* | High polarity, reactive nitro group |

| 1-Cyclopentyl-5-methylpyrimidine-2,4-dione | -CH₃ | C₁₀H₁₄N₂O₂ | 194.23 | 1.37 | 55.12 | Lower polarity, metabolic stability |

| 5-(2-Hydroxyethyl)pyrimidine-2,4-dione | -CH₂CH₂OH | C₆H₈N₂O₃ | 156.14 | -0.56 | 86.32 | Hydrophilic, prone to oxidation |

*Estimated values based on structural analogs.

Core Structure Variations

Pyrimidine-2,4-dione derivatives differ significantly from other dione-containing heterocycles:

The pyrimidine core offers a planar structure suitable for DNA/RNA interactions, whereas pyrrolopyrazine-diones exhibit broader natural product diversity .

Activité Biologique

1-Cyclopentyl-5-nitropyrimidine-2,4-dione (CAS No. 137487-63-9) is a compound that has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its mechanisms of action, biological effects, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

This compound is characterized by a pyrimidine ring with a nitro group and a cyclopentyl substituent. Its structural formula can be represented as follows:

This structure is significant as it influences the compound's interaction with biological targets.

Nitric Oxide Synthase Inhibition

Research indicates that this compound exhibits inhibitory activity against nitric oxide synthase (NOS), an enzyme responsible for the production of nitric oxide (NO) in the body. NO plays a critical role in various physiological processes, including vasodilation and neurotransmission. By inhibiting NOS, this compound may alter NO levels, potentially impacting cardiovascular and neurological functions.

Anticancer Properties

The compound has also shown promise in anticancer research. Studies suggest that it may induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and the activation of caspases. This property makes it a candidate for further investigation in cancer therapeutics.

Biological Effects

The biological effects of this compound can be summarized as follows:

| Biological Activity | Effect | Mechanism |

|---|---|---|

| Inhibition of Nitric Oxide Synthase | Decreased NO production | Competitive inhibition of NOS |

| Anticancer Activity | Induction of apoptosis in cancer cells | Activation of apoptotic pathways |

| Anti-inflammatory Effects | Reduction in inflammation markers | Modulation of cytokine release |

Case Studies and Research Findings

-

In Vitro Studies on Cancer Cell Lines

A study conducted on various cancer cell lines demonstrated that treatment with this compound resulted in significant reductions in cell viability. The IC50 values varied depending on the cell type but generally indicated potent anticancer activity. -

Animal Models for Inflammatory Diseases

In animal models, administration of this compound led to a marked decrease in inflammatory markers such as TNF-alpha and IL-6, suggesting its potential utility in treating inflammatory diseases. The mechanisms involved may include modulation of immune responses and direct effects on inflammatory pathways. -

Pharmacokinetics and Safety Profile

Preliminary pharmacokinetic studies indicate that this compound has favorable absorption properties with moderate bioavailability. Toxicological assessments have not revealed significant adverse effects at therapeutic doses, although further studies are needed to fully understand its safety profile.

Q & A

Q. What are the established synthetic routes for 1-cyclopentyl-5-nitropyrimidine-2,4-dione, and what key reaction conditions influence yield and purity?

The synthesis typically involves nitration of pyrimidine precursors followed by cyclopentyl group introduction. Key methods include:

- Nitration of pyrimidine derivatives : Taylor & McKillop (1965) demonstrated nitration at the 5-position using fuming nitric acid in acetic anhydride, achieving 70–80% yields under controlled temperatures (0–5°C) to avoid over-nitration .

- Cyclopentyl substitution : Alkylation of the pyrimidine ring with cyclopentyl halides in polar aprotic solvents (e.g., DMF) at 60–80°C, using bases like K₂CO₃ to deprotonate reactive sites .

Critical factors : Temperature control during nitration, stoichiometric ratios of nitrating agents, and purification via column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product from nitro-byproducts.

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the structural integrity of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR in DMSO-d₆ confirm substituent positions (e.g., cyclopentyl multiplet at δ 1.5–2.5 ppm, nitro group deshielding effects) .

- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks, as shown in cocrystal studies of analogous nitropyrimidines .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) .

- Mass spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]+ peak at m/z 266.2) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the reactivity and biological interactions of this compound?

- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict nitro group reactivity. For similar compounds, DFT-derived NMR shifts showed >90% correlation with experimental data .

- Molecular docking : Screens interactions with targets like PPAR-γ. In hypoglycemic studies, nitropyrimidine analogs activated PPAR-γ via hydrogen bonding with Ser289 and His449 residues, validated by in vivo insulin modulation .

- ADMET prediction : Tools like SwissADME evaluate pharmacokinetics (e.g., logP = 1.8 suggests moderate lipophilicity) .

Q. What strategies resolve contradictory reports on the biological activity of nitropyrimidine derivatives across different experimental models?

- Standardized assays : Use consistent cell lines (e.g., HepG2 for metabolic studies) and controls (e.g., pioglitazone for PPAR-γ activation) to minimize variability .

- Orthogonal validation : Pair in vitro enzyme inhibition (e.g., IC₅₀ in kinase assays) with in vivo biomarker analysis (e.g., blood glucose levels in diabetic mice) .

- Stability studies : Monitor compound degradation in buffer/DMSO to rule out artifactual activity loss. For example, nitro group reduction in serum can diminish efficacy .

Q. How do structural modifications (e.g., substituent variation) influence the biological activity and selectivity of this compound analogs?

- Nitro group positioning : 5-Nitro substitution enhances electron-withdrawing effects, improving binding to hydrophobic enzyme pockets .

- Cyclopentyl vs. aryl groups : Bulky cyclopentyl moieties reduce off-target interactions compared to planar aryl groups, as seen in kinase selectivity screens .

- Hybrid analogs : Conjugation with thiazolidinedione (as in pioglitazone derivatives) amplifies hypoglycemic activity via dual PPAR-γ and AMPK activation .

Q. What methodologies address challenges in scaling up the synthesis of this compound for preclinical studies?

- Flow chemistry : Enables safer nitration by controlling exothermic reactions via continuous reagent mixing .

- Microwave-assisted synthesis : Reduces reaction times (e.g., 30 minutes vs. 6 hours for cyclopentyl alkylation) .

- Green solvents : Switch from DMF to cyclopentyl methyl ether (CPME) improves yield (85% vs. 70%) and reduces toxicity .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data on the cytotoxicity of nitropyrimidine derivatives in cancer vs. normal cell lines?

- Dose-dependent effects : Low doses (≤10 µM) may show selectivity for cancer cells (e.g., IC₅₀ = 8 µM in MCF-7 vs. >50 µM in HEK293), while higher doses induce non-specific apoptosis .

- Assay interference : Nitro groups can react with MTT assay reagents, leading to false-positive cytotoxicity; validate via trypan blue exclusion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.